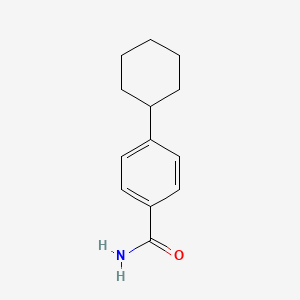

4-Cyclohexylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-cyclohexylbenzamide |

InChI |

InChI=1S/C13H17NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,14,15) |

InChI Key |

GYVVKPXZSQMXAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclohexylbenzamide and Its Derivatives

Established Synthetic Routes for 4-Cyclohexylbenzamide

Traditional methods for the synthesis of this compound are well-documented and rely on fundamental organic reactions. These routes are characterized by their reliability and are often the first choice for laboratory-scale preparations.

Acylation Reactions Involving Cyclohexylbenzoic Acid Derivatives

A primary and straightforward method for the synthesis of this compound involves the acylation of an amine source, typically ammonia (B1221849), with a reactive derivative of 4-cyclohexylbenzoic acid. The most common precursor for this reaction is 4-cyclohexylbenzoyl chloride.

The preparation of 4-cyclohexylbenzoyl chloride is generally achieved by treating 4-cyclohexylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive species that readily undergoes nucleophilic attack by ammonia.

The reaction between an acyl chloride and ammonia proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product and hydrogen chloride. Due to the basic nature of ammonia, any hydrogen chloride formed will react with excess ammonia to produce ammonium (B1175870) chloride. libretexts.orgchemguide.co.ukdocbrown.info

General Reaction Scheme:

Formation of the Acyl Chloride: 4-Cyclohexylbenzoic acid + Thionyl Chloride → 4-Cyclohexylbenzoyl chloride + SO₂ + HCl

Amidation: 4-Cyclohexylbenzoyl chloride + 2 NH₃ → this compound + NH₄Cl

While specific yields for this compound are not extensively reported in readily available literature, this method is generally efficient for the synthesis of primary amides.

Amidation of 4-Cyclohexylbenzoic Acid Precursors

Direct amidation of 4-cyclohexylbenzoic acid offers a more atom-economical approach by avoiding the pre-activation step to an acyl chloride. This method typically requires the use of coupling agents to facilitate the formation of the amide bond by activating the carboxylic acid.

A wide array of coupling reagents are available for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by ammonia or an ammonia source.

More recently, a variety of other coupling agents have been developed that offer advantages in terms of efficiency and ease of purification. lookchemmall.com

| Coupling Reagent Class | Example(s) | General Conditions |

| Carbodiimides | DCC, EDC | Organic solvent (e.g., DCM, DMF), Room temperature |

| Phosphonium Salts | BOP, PyBOP | Organic solvent, Base (e.g., DIPEA) |

| Uronium/Guanidinium Salts | HBTU, HATU | Organic solvent, Base (e.g., DIPEA) |

This table presents a generalized overview of common coupling agents used for amidation reactions.

Coupling Reactions for this compound Formation

Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions, many of which are catalyzed by transition metals like palladium. These methods offer alternative pathways to construct the this compound scaffold.

One such approach is the palladium-catalyzed aminocarbonylation of a suitable aryl halide or triflate precursor. In this reaction, a carbon monoxide source is introduced along with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand. nih.govnih.govbenthamscience.comthieme-connect.de For the synthesis of this compound, this would involve the aminocarbonylation of a 4-cyclohexyl-substituted aryl halide.

The catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion to form a palladium-acyl intermediate. Subsequent reaction with ammonia and reductive elimination yields the desired amide and regenerates the palladium(0) catalyst.

While highly versatile, the application of these methods for the specific synthesis of this compound would depend on the availability of the starting materials and the optimization of reaction conditions.

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally benign and efficient methods for amide synthesis. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. researchgate.net

Catalyst-Mediated Protocols for Enhanced Efficiency

The development of novel catalysts is a cornerstone of green chemistry. For amide synthesis, various catalysts have been explored to facilitate the direct amidation of carboxylic acids, thereby avoiding the use of stoichiometric activating agents.

Boric acid has emerged as a simple, inexpensive, and environmentally friendly catalyst for the direct amidation of carboxylic acids. sciepub.comorgsyn.org The reaction is typically carried out at elevated temperatures in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards product formation. The proposed mechanism involves the formation of a mixed anhydride (B1165640) with the carboxylic acid, which then acts as the acylating agent. sciepub.com

Other catalytic systems, including those based on titanium, zirconium, and iron, have also been investigated for direct amidation reactions, offering varying degrees of efficiency and substrate scope. mdpi.comresearchgate.netnih.gov

| Catalyst | Typical Conditions | Advantages |

| Boric Acid | Toluene (B28343), reflux with Dean-Stark trap | Inexpensive, low toxicity, simple procedure |

| Titanium(IV) Fluoride | Toluene, reflux | Efficient for both aromatic and aliphatic acids |

| Iron(III) Chloride | Solvent-free, 80 °C | Low cost, readily available |

This table provides examples of catalysts used in direct amidation reactions.

Solvent-Free and Environmentally Benign Synthetic Strategies

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents. bohrium.comscirp.org For the synthesis of this compound, several solvent-free and environmentally conscious strategies can be envisioned.

Mechanochemical Synthesis: This technique involves the use of mechanical force, such as ball milling, to induce chemical reactions in the solid state, often in the absence of a solvent. hw.ac.uknih.govnih.govrsc.orgacs.org The direct amidation of 4-cyclohexylbenzoic acid with an ammonia source under mechanochemical conditions could offer a rapid and solvent-free route to the desired product. Various protocols have been developed for the mechanochemical synthesis of amides from carboxylic acids using activating agents or from esters using an ammonia source like calcium nitride. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions. mdpi.com The direct amidation of 4-cyclohexylbenzoic acid with an ammonia source, potentially with a catalytic amount of a substance like ceric ammonium nitrate, could be efficiently achieved using microwave technology. mdpi.com

Use of Greener Solvents: When a solvent is necessary, the principles of green chemistry advocate for the use of more environmentally friendly options, such as water or bio-derived solvents like limonene. bohrium.com While the direct amidation in water can be challenging due to competing hydrolysis, certain catalytic systems have been developed to be effective in aqueous media.

These novel and green approaches hold significant promise for the future of this compound synthesis, offering pathways that are not only efficient but also more sustainable.

Microwave-Assisted and Sonochemical Syntheses

Conventional methods for amide synthesis often require prolonged reaction times and harsh conditions. To circumvent these limitations, microwave-assisted organic synthesis (MAOS) and sonochemistry have emerged as powerful tools. These "green chemistry" approaches can dramatically accelerate reaction rates, improve yields, and often allow for solvent-free conditions.

Microwave-Assisted Synthesis:

Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. ijnrd.org This technique has been successfully applied to the synthesis of various amides and related heterocyclic compounds. For instance, the condensation of carboxylic acids and amines, the fundamental reaction for forming this compound, can be efficiently promoted by microwave energy. In a typical procedure, 4-cyclohexylbenzoic acid would be reacted with an aminating agent, or cyclohexylamine (B46788) with 4-substituted benzoic acid derivatives, often in the presence of a catalyst and a polar solvent, or under solvent-free conditions.

One study detailed the microwave-assisted synthesis of 2-[(substituted benzylidene) imino]-3-(N-cyclohexyl carboxamido)-4,5-disubstituted thiophenes. ijpcbs.com In the final step of this multi-step synthesis, various aromatic aldehydes were reacted with 2-amino-3-N-cyclohexyl carboxamido-4,5-disubstituted thiophenes in isopropyl alcohol with a catalytic amount of glacial acetic acid. The reaction mixture was subjected to microwave irradiation for a mere 30 seconds to yield the final products. ijpcbs.com This example, while not the direct synthesis of this compound, showcases the immense potential of microwave assistance in reactions involving the N-cyclohexyl carboxamide moiety, suggesting a similar efficiency for the synthesis of this compound itself.

Sonochemical Synthesis:

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to initiate and accelerate chemical reactions. ijariie.com The extreme localized temperatures and pressures generated during cavitation can enhance mass transfer and increase the reactivity of chemical species. ijariie.com Ultrasound has been effectively used for the synthesis of various benzamide (B126) derivatives.

A green and efficient method for the preparation of benzamides involves the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net In one reported procedure, a Lewis acidic ionic liquid immobilized on diatomite earth was used as a reusable catalyst. The reaction of various benzoic acid derivatives with amines in anhydrous toluene under ultrasound irradiation at room temperature for 15-60 minutes afforded the corresponding benzamides in high yields. researchgate.net This methodology is directly applicable to the synthesis of this compound from 4-cyclohexylbenzoic acid and an appropriate amine source.

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | 2-amino-3-N-cyclohexyl carboxamido-4,5-disubstituted thiophenes and aromatic aldehydes | Isopropyl alcohol, glacial acetic acid | 30 seconds | Not specified | ijpcbs.com |

| Sonochemical | Benzoic acid derivatives and amines | Diatomite earth@IL/ZrCl4, anhydrous toluene, room temperature | 15-60 minutes | High | researchgate.net |

Derivatization Strategies of the this compound Scaffold

The this compound structure presents multiple sites for chemical modification, allowing for the generation of a library of derivatives. These modifications can be broadly categorized into changes on the cyclohexyl moiety, the benzamide ring system, and the amide linkage itself.

Modifications of the Cyclohexyl Moiety

The saturated cyclohexyl ring offers opportunities for functionalization, which can significantly alter the physicochemical properties of the parent molecule. While specific examples for this compound are not extensively documented in readily available literature, general strategies for the functionalization of cyclohexyl rings can be applied. These include:

Hydroxylation: Introduction of hydroxyl groups can be achieved through various oxidative methods.

Halogenation: Free-radical halogenation can introduce chloro, bromo, or iodo substituents, which can then serve as handles for further synthetic transformations.

Alkylation: Introduction of alkyl groups can be accomplished through radical-based reactions or by conversion to a ketone followed by Grignard or Wittig reactions.

Research on ISRIB analogues, which feature a central cyclohexane (B81311) ring, has explored modifications of this moiety to probe structure-activity relationships. nottingham.ac.uk These studies involved altering the nature and position of substituents on the cyclohexane ring, demonstrating the feasibility of such modifications. nottingham.ac.uk

Substitutions on the Benzamide Ring System

The aromatic benzamide ring is amenable to a wide range of electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at different positions. The directing effects of the amide and cyclohexyl groups will influence the regioselectivity of these reactions. Common modifications include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a key intermediate for further derivatization.

Halogenation: Direct bromination or chlorination can introduce halogen atoms onto the ring.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, further functionalizing the aromatic core.

Sulfonation: Introduction of a sulfonic acid group can significantly increase the water solubility of the compound.

The synthesis of various substituted benzamides is well-documented, providing a plethora of reaction conditions that can be adapted for the this compound scaffold. mdpi.com

Modifications of the Amide Linkage

The amide bond, while generally stable, can be chemically modified to alter the properties of the molecule. Strategies for amide bond modification are of significant interest in medicinal chemistry. nih.govresearchgate.net

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to revert to the parent carboxylic acid and amine. Microwave-assisted hydrolysis has been shown to dramatically reduce reaction times for benzamide hydrolysis from one hour to seven minutes, with a 99% yield of benzoic acid. ijnrd.org

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group, converting the benzamide to a secondary amine.

Conversion to Thioamides: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent, which can impact the hydrogen bonding capabilities and electronic properties of the molecule.

Conversion to Amidines or Imidates: The carbonyl oxygen can be replaced with a nitrogen or oxygen-containing substituent, respectively, leading to different functional groups with distinct chemical properties.

Advanced Spectroscopic and Crystallographic Characterization of 4 Cyclohexylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Cyclohexylbenzamide

NMR spectroscopy is an indispensable tool for the structural verification of this compound, providing unambiguous evidence of its atomic connectivity and three-dimensional arrangement in solution.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights, but two-dimensional (2D) experiments are essential for complete and unequivocal signal assignment. Techniques such as COSY, HSQC, and HMBC are employed to map the intricate network of correlations within the molecule.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra reveal correlations between the aromatic protons H-2/H-6 and H-3/H-5, confirming the AA'BB' spin system characteristic of a 1,4-disubstituted benzene (B151609) ring. Within the cyclohexyl moiety, a complex network of correlations is observed, connecting the methine proton (H-1') to its neighbors (H-2'/H-6'), and subsequently tracing the couplings around the entire aliphatic ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is fundamental for assigning the carbon signals of the protonated aromatic and cyclohexyl carbons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons separated by two or three bonds. HMBC is critical for connecting the distinct molecular fragments. Key correlations for this compound include:

The aromatic protons ortho to the amide group (H-2/H-6) show a correlation to the carbonyl carbon (C=O), confirming their proximity to the benzamide (B126) functionality.

The aromatic protons ortho to the cyclohexyl group (H-3/H-5) show a correlation to the cyclohexyl-substituted carbon (C-1').

The cyclohexyl methine proton (H-1') shows a strong correlation to the aromatic carbon it is attached to (C-4) as well as the adjacent aromatic carbons (C-3/C-5), unequivocally linking the aliphatic ring to the aromatic system.

The amide protons (-NH₂) show correlations to the carbonyl carbon (C=O) and the aromatic carbon C-1.

These combined 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon resonances, as detailed in Table 3.1.

| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| -CONH₂ | Amide Protons | ~6.10 (br s, 2H) | - | C=O, C-1, C-2/C-6 |

| C=O | Carbonyl Carbon | - | ~169.5 | - |

| C-1 | Quaternary Aromatic | - | ~131.8 | - |

| C-2 / C-6 | Aromatic CH | ~7.75 (d, 2H) | ~128.5 | C=O, C-4 |

| C-3 / C-5 | Aromatic CH | ~7.28 (d, 2H) | ~126.9 | C-1, C-1' |

| C-4 | Quaternary Aromatic | - | ~152.0 | - |

| C-1' | Cyclohexyl CH | ~2.55 (tt, 1H) | ~44.8 | C-3/C-5, C-2'/C-6' |

| C-2' / C-6' | Cyclohexyl CH₂ | ~1.85 (m, 4H) | ~34.2 | C-4', C-1' |

| C-3' / C-5' | Cyclohexyl CH₂ | ~1.42 (m, 4H) | ~26.7 | C-1', C-4' |

| C-4' | Cyclohexyl CH₂ | ~1.25 (m, 2H) | ~26.0 | C-2'/C-6' |

NMR data provides significant insight into the preferred conformation of this compound in solution. The analysis focuses on two main aspects: the conformation of the cyclohexyl ring and the rotational orientation between the two ring systems.

Cyclohexyl Ring Conformation: The cyclohexyl ring predominantly adopts a low-energy chair conformation. This is evidenced by the complex splitting patterns and the wide dispersion of chemical shifts for the aliphatic protons. In the chair form, protons are situated in distinct axial and equatorial environments, which are magnetically non-equivalent. The proton at the C-1' position typically appears as a triplet of triplets (tt) due to coupling with two axial and two equatorial protons at the C-2'/C-6' positions.

Rotational Isomerism and NOE Data: The relative orientation of the phenyl and cyclohexyl rings can be probed using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). An NOE is observed between protons that are close in space, regardless of their bonding. A key spatial proximity in this compound is between the axial protons on the cyclohexyl ring (H-2'ax, H-6'ax) and the ortho-aromatic protons (H-3, H-5). The observation of an NOE correlation between these sets of protons provides direct evidence for a conformation where the rings are not freely rotating but adopt a preferred perpendicular or near-perpendicular arrangement. Variable-temperature (VT) NMR studies can further investigate the dynamics of this rotation and the cyclohexyl ring flip, identifying the energy barriers associated with these conformational changes.

Vibrational Spectroscopy (Infrared and Raman) Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify functional groups and study intermolecular forces, particularly hydrogen bonding.

The IR and Raman spectra of this compound are rich with information, displaying characteristic bands that correspond to the vibrations of its specific structural components. The key functional groups and their associated vibrational modes are summarized in Table 3.2.

Amide Group: The primary amide group gives rise to several strong and characteristic bands. The N-H stretching vibrations appear as a doublet in the 3400-3100 cm⁻¹ region. The intense C=O stretching vibration, known as the Amide I band, is found near 1650 cm⁻¹. The N-H bending vibration, or Amide II band, appears near 1620 cm⁻¹.

Aromatic Ring: The benzene ring is identified by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1610-1450 cm⁻¹ region, and a strong out-of-plane (OOP) C-H bending mode around 840 cm⁻¹, which is characteristic of 1,4-disubstitution.

Cyclohexyl Group: The aliphatic moiety is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring and rocking vibrations around 1450 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 & ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂) |

| ~3050 | Aromatic C-H Stretch | Aromatic Ring |

| ~2925 & ~2850 | Aliphatic C-H Asymmetric & Symmetric Stretch | Cyclohexyl Ring (-CH₂, -CH) |

| ~1650 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) |

| ~1620 | N-H Bend (Amide II) | Primary Amide (-CONH₂) |

| ~1610, ~1570, ~1510 | C=C Ring Stretch | Aromatic Ring |

| ~1450 | CH₂ Scissoring Bend | Cyclohexyl Ring |

| ~840 | C-H Out-of-Plane Bend (para-disubstitution) | Aromatic Ring |

The primary amide functionality of this compound is both a hydrogen bond donor (N-H) and acceptor (C=O), leading to significant intermolecular hydrogen bonding.

Solid State: In the crystalline solid state, molecules of this compound typically form extensive hydrogen-bonded networks. The most common motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. This strong intermolecular interaction is reflected in the IR spectrum by a significant red-shift (shift to lower frequency) and broadening of the N-H and C=O stretching bands compared to their theoretical gas-phase values. The N-H stretches are observed well below 3300 cm⁻¹, and the Amide I band is found near 1650 cm⁻¹, indicative of a strongly H-bonded carbonyl group.

Solution State: The nature of the hydrogen bonding changes dramatically in solution and is highly dependent on solvent and concentration. In a dilute solution of a non-polar solvent (e.g., CCl₄ or CHCl₃), the intermolecular H-bonds are disrupted. This results in the appearance of a sharp, new band at a higher frequency (~3500 cm⁻¹) corresponding to the "free" or non-H-bonded N-H stretch of the monomeric species. The H-bonded dimer bands are still present but diminished. By performing concentration-dependent IR studies, one can observe the equilibrium between the monomer and the dimer, providing thermodynamic data on the hydrogen bond formation.

Mass Spectrometry Techniques Applied to this compound

Mass spectrometry (MS) provides the exact molecular weight and crucial structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₇NO, corresponding to a monoisotopic mass of 203.1310 Da.

Soft Ionization (ESI/APCI): Using soft ionization techniques like Electrospray Ionization (ESI), the primary species observed is the protonated molecular ion [M+H]⁺ at an m/z of 204.1383. Sodium adducts [M+Na]⁺ at m/z 226.1202 may also be detected. These techniques are ideal for confirming the molecular weight with high accuracy and minimal fragmentation.

Hard Ionization (EI): Electron Ionization (EI) imparts higher energy, leading to characteristic fragmentation of the molecule. The analysis of these fragments helps to piece together the molecular structure. The most prominent fragmentation pathways for this compound involve cleavage at the bonds adjacent to the stable aromatic and carbonyl systems.

Key fragmentation patterns and the resulting ions are detailed in Table 3.3. The most abundant fragment ions typically arise from the cleavage of the C(aryl)-C(cyclohexyl) bond and cleavages around the amide group, which lead to the formation of stable resonance-stabilized cations.

| m/z (Da) | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 203 | [C₁₃H₁₇NO]⁺• | Molecular Ion (M⁺•) |

| 121 | [C₇H₇NO]⁺• | Loss of cyclohexene (B86901) (C₆H₁₀) via McLafferty-type rearrangement from the cyclohexyl ring |

| 120 | [C₇H₆NO]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) from M⁺•. A highly stable benzamide cation. |

| 105 | [C₇H₅O]⁺ | Loss of •NH₂ from the m/z 120 fragment, forming the benzoyl cation. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation, formed by cleavage of the C(aryl)-C(cyclohexyl) bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation (m/z 105). |

| 44 | [CONH₂]⁺ | Amide cation, from cleavage of the C(aryl)-C(amide) bond. |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition by measuring its mass with very high accuracy. For this compound, HRMS analysis provides definitive confirmation of its molecular formula, C₁₃H₁₇NO.

In a typical analysis using electrospray ionization (ESI), the molecule is protonated to form the [M+H]⁺ ion. The experimentally measured mass-to-charge ratio (m/z) of this ion is then compared to the theoretically calculated value based on the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. The close correlation between the found and calculated values, typically within a few parts per million (ppm), validates the elemental formula.

Research findings have reported the successful characterization of this compound using HRMS. The data confirms the elemental composition C₁₃H₁₇NO, a fundamental parameter for its definitive identification.

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO | |

| Ionization Mode | ESI | vulcanchem.com |

| Ion Species | [M+H]⁺ | vulcanchem.com |

| Calculated m/z | 204.1383 | vulcanchem.com |

| Found m/z | 204.1380 | vulcanchem.com |

Fragmentation Pathways and Structural Information

Mass spectrometry, particularly when coupled with collision-induced dissociation (CID), not only provides the molecular weight but also offers significant structural information through the analysis of fragmentation patterns. While specific tandem mass spectrometry (MS/MS) studies on this compound are not detailed in the surveyed literature, its fragmentation can be predicted based on the well-established behavior of aromatic amides. rsc.orglibretexts.orgchemguide.co.uk

The molecular ion (M⁺˙) of this compound has an m/z of 203. Upon ionization, the most common fragmentation pathway for aromatic amides is the α-cleavage of the bond between the carbonyl carbon and the nitrogen atom. rsc.org This cleavage is driven by the formation of the highly stable, resonance-stabilized benzoyl cation.

Key predicted fragmentation pathways include:

Formation of the Benzoyl Cation: The cleavage of the N-CO bond results in the loss of a neutral cyclohexylamine (B46788) radical and the formation of the benzoyl cation ([C₇H₅O]⁺) at m/z 105. This is typically a dominant peak in the mass spectra of such compounds. rsc.org

Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77. rsc.org

Cleavage at the Cyclohexyl Ring: Fragmentation can also be initiated by the loss of the cyclohexyl group from the molecular ion, leading to other characteristic fragments.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 203 | Molecular Ion [M]⁺˙ | [C₁₃H₁₇NO]⁺˙ | The intact molecule with one electron removed. |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Formed by α-cleavage of the C-N amide bond; a characteristic fragment for benzamides. rsc.org |

| 77 | Phenyl cation | [C₆H₅]⁺ | Formed by the loss of CO from the benzoyl cation. rsc.org |

X-ray Diffraction Studies of this compound

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

While this compound is an achiral molecule, precluding the determination of an absolute configuration, the crystallographic data provides an exact description of its molecular geometry in the solid state. Based on the known structures of related benzamides, the geometry is expected to feature:

A planar benzamide group, a common feature due to the delocalization of electrons across the amide bond. nih.goviucr.org

A cyclohexyl ring adopting a stable chair conformation.

A specific dihedral angle between the plane of the phenyl ring and the plane of the amide group, which is influenced by crystal packing forces. iucr.org

Crystal Packing Analysis and Intermolecular Interactions (e.g., N–H⋯O Hydrogen Bonds)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For primary and secondary amides, the dominant interaction is the N–H⋯O hydrogen bond. nih.goviucr.orgresearchgate.netajol.info In the crystal structure of this compound, the amide group's N-H acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. While some benzamide derivatives are known to exhibit polymorphism, there are no specific reports of polymorphs for this compound in the reviewed literature. google.com

However, the potential for polymorphism in this compound can be inferred from its molecular structure. Two key factors suggest that polymorphism may be possible:

Conformational Flexibility: The cyclohexyl ring is conformationally flexible, and the C-C single bond connecting it to the phenyl ring allows for rotational freedom. This flexibility can lead to different molecular conformations being "frozen" in the solid state, giving rise to conformational polymorphs.

Strong Hydrogen Bonding: The presence of the primary amide group facilitates strong and directional N–H⋯O hydrogen bonds. Different arrangements of these hydrogen-bonding networks can result in different packing polymorphs.

The parent compound, benzamide, is a classic example of a polymorphic substance, with at least four known forms having been characterized. researchgate.netresearchgate.net This well-documented polymorphism in the parent structure highlights the potential for such solid-state variability in its derivatives, including this compound.

Theoretical and Computational Investigations of 4 Cyclohexylbenzamide

Quantum Chemical Calculations for 4-Cyclohexylbenzamide

Quantum chemical calculations provide a microscopic view of the molecule's characteristics, grounded in the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tjnpr.org This theory is based on the principle that the ground-state energy of a system is a unique functional of its electron density. acs.org DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining molecular geometries, electronic properties, and vibrational frequencies. sci-hub.seaip.org

For this compound, DFT studies would focus on optimizing the molecular geometry to find its most stable energetic state. Key parameters such as bond lengths, bond angles, and dihedral angles between the cyclohexyl and benzamide (B126) moieties are determined. The electronic structure analysis involves examining the distribution of electron density and the energies of molecular orbitals. While direct DFT studies on this compound are not extensively published, research on analogous benzamide derivatives provides a framework for understanding its properties. acs.orgsci-hub.se For instance, the introduction of different substituents on the benzamide core has been shown to significantly influence the electronic properties and the energy of the frontier molecular orbitals. sci-hub.se

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions. aip.org The MEP is crucial for predicting how a molecule will interact with other charged or polar species, including electrophiles and nucleophiles. core.ac.uk

In an MEP map, regions of negative potential, typically colored red, indicate areas with a high electron density and are susceptible to electrophilic attack. For this compound, this region is expected to be concentrated around the oxygen atom of the carbonyl group and potentially the nitrogen atom of the amide group. Regions of positive potential, shown in blue, correspond to electron-deficient areas and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amide group and the phenyl ring. The cyclohexyl group, being largely nonpolar, would exhibit a more neutral potential, generally colored green. This analysis helps in predicting sites for hydrogen bonding and other non-covalent interactions. core.ac.uk

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and kinetic stability. google.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. google.com

For this compound, the HOMO is likely to be located on the electron-rich benzamide portion, specifically involving the π-system of the phenyl ring and the lone pair electrons of the oxygen and nitrogen atoms. The LUMO is expected to be distributed over the π-antibonding orbitals of the benzamide group. Studies on other benzamide derivatives have shown that the nature of the substituent can alter the HOMO-LUMO gap. sci-hub.se For example, the introduction of electron-donating groups tends to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both leading to a smaller energy gap and potentially higher reactivity. sci-hub.se

Table 1: Representative HOMO-LUMO Energy Gaps for Benzamide Derivatives (Calculated via DFT) Note: This data is for analogous compounds and serves as an estimate for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Benzamide (Reference) | - | - | 5.65 | sci-hub.se |

| N-benzhydryl benzamide | - | - | 5.37 | sci-hub.se |

| N,N-diphenethyl benzamide | - | - | 5.44 | sci-hub.se |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular dynamics simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the environment.

Conformational Space Exploration

The conformational flexibility of this compound is primarily due to the rotation around the single bonds connecting the cyclohexyl ring to the benzamide group and the inherent flexibility of the cyclohexyl ring itself. nih.gov MD simulations can explore the potential energy surface of the molecule to identify stable and metastable conformations. google.com The cyclohexyl ring typically adopts a low-energy chair conformation to minimize steric strain. nih.gov However, boat and twist-boat conformations are also possible and can be accessed at higher temperatures or through specific interactions. google.com

The orientation of the cyclohexyl ring relative to the planar benzamide group is another critical conformational variable. MD simulations can map the energetic landscape associated with the rotation around the C-C bond linking the two moieties. This helps in identifying the most probable dihedral angles and the energy barriers between different conformational states. Such analyses are crucial as the biological activity and physical properties of a molecule are often dependent on its preferred three-dimensional structure. tandfonline.com

Solvent Effects on Molecular Conformation and Hydration

The presence of a solvent can significantly influence the conformational preferences of a molecule. MD simulations in an explicit solvent, such as water, can model the specific interactions between the solute (this compound) and solvent molecules. Water molecules can form hydrogen bonds with the amide group's oxygen and hydrogen atoms, stabilizing certain conformations.

The hydration shell, or the layer of water molecules immediately surrounding the solute, plays a critical role. The hydrophobic cyclohexyl group will affect the local water structure, leading to a phenomenon known as hydrophobic hydration. MD simulations can quantify the number of hydrogen bonds, analyze the structure of the hydration shell, and calculate the free energy of solvation. These simulations help to understand how the solvent environment modulates the conformational equilibrium, for instance, by favoring more compact or extended structures to optimize solute-solvent interactions. sci-hub.senih.gov

Quantitative Structure-Property Relationship (QSPR) Studies on this compound Analogues

Quantitative Structure-Property Relationship (QSPR) represents a computational methodology aimed at creating mathematical models to predict the properties of chemical compounds based on their molecular structures. researchgate.net This approach is particularly valuable in materials science and drug discovery for forecasting the physicochemical characteristics of novel or untested molecules, thereby streamlining research and development efforts. plos.org For analogues of this compound, QSPR studies focus on correlating structural descriptors with macroscopic properties.

The initial step in a QSPR study involves the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. frontiersin.org For this compound and its analogues, a wide array of descriptors can be computed using specialized software. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors. unimore.it

Key physicochemical descriptors relevant to the behavior of benzamide derivatives include:

Lipophilicity (logP): The octanol-water partition coefficient, which indicates the molecule's hydrophobicity. The cyclohexyl group in this compound significantly contributes to its lipophilic character. vulcanchem.com

Molecular Weight (MW): The mass of one mole of the substance.

Polar Surface Area (PSA): The surface sum over all polar atoms, primarily oxygen and nitrogen, which is a good predictor of permeability. vulcanchem.com

Hydrogen Bond Donors and Acceptors: The amide group (-CONH₂) in this compound contains both hydrogen bond donor (N-H) and acceptor (C=O) sites, which are crucial for intermolecular interactions. nih.govnih.gov

Molar Refractivity (MR) and Molar Volume (MV): These descriptors relate to the molecule's size and polarizability. frontiersin.org

Shape-based 3D Descriptors: Properties like the radius of gyration and shadow indices can describe the three-dimensional shape of the molecule, distinguishing between spherical and elongated structures. nih.gov

These descriptors provide a quantitative foundation for building predictive models. The table below illustrates a set of predicted physicochemical descriptors for this compound and a hypothetical analogue, which would be foundational for a QSPR analysis.

Table 1: Predicted Physicochemical Descriptors for this compound Analogues This table is illustrative and provides examples of descriptors typically calculated in QSPR studies.

| Descriptor | This compound | Hypothetical Analogue (4-Cyclohexyl-N-methylbenzamide) | Significance |

| Molecular Formula | C₁₃H₁₇NO | C₁₄H₁₉NO | Basic structural information |

| Molecular Weight ( g/mol ) | 203.28 | 217.31 | Influences diffusion and transport properties |

| logP (Octanol/Water) | ~3.1 | ~3.4 | Predicts lipophilicity and membrane permeability |

| Polar Surface Area (Ų) | 46.17 | 29.10 | Relates to polarity and hydrogen bonding capacity |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH) | Governs specific intermolecular interactions nih.gov |

| Hydrogen Bond Acceptors | 1 (from C=O) | 1 (from C=O) | Governs specific intermolecular interactions nih.gov |

| Number of Rotatable Bonds | 2 | 2 | Indicates molecular flexibility |

Once descriptors are calculated, QSPR models are developed to establish a mathematical relationship between these descriptors and macroscopic properties like aqueous solubility and chemical stability. researchgate.net The primary challenge in predicting the solubility of solid compounds is estimating their crystal lattice energies. nih.gov However, correlations can be established using regression techniques or machine learning algorithms. plos.org

For this compound and its analogues, key correlations include:

Solubility: Aqueous solubility is inversely related to lipophilicity (logP). frontiersin.org The bulky, nonpolar cyclohexyl group is expected to decrease water solubility. Conversely, the capacity for hydrogen bonding, quantified by the number of donor and acceptor sites, can enhance solubility in polar solvents. nih.gov QSPR models often use a combination of logP and hydrogen bonding parameters to predict solubility.

Stability: Chemical stability can be correlated with electronic descriptors derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. The stability of the amide bond, a key feature in this compound, can be assessed through these computational methods. The presence of aromatic rings and specific functional groups can also influence stability, which can be captured by various descriptors. rsc.org

These predictive models allow for the rapid screening of virtual libraries of analogues to identify candidates with desired properties without the need for immediate synthesis and experimental testing. plos.org

Docking and Interaction Studies with Defined Chemical Targets

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target). researchgate.net While predominantly used in drug discovery against biological proteins, the methodology can be adapted to model interactions with non-biological systems.

In this context, the "receptor" is a non-biological entity, such as a synthetic polymer, a nanoparticle, or a material surface. A notable example is the modeling of interactions between organic molecules and carbon nanotubes (CNTs). rsc.org Such studies are relevant for applications in materials science, sensor development, and environmental remediation.

The process for modeling the interaction of this compound with a non-biological target like a CNT surface involves:

System Preparation: Building accurate 3D structures of both the ligand (this compound) and the non-biological receptor (e.g., a defined sheet or tube of graphene/CNT). frontiersin.org

Defining the Interaction Site: Unlike proteins with well-defined active sites, the entire surface of the non-biological material may be considered the potential interaction site. nih.gov

Conformational Sampling: The docking algorithm systematically explores various possible conformations and orientations of this compound on the receptor surface. nih.gov

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the interaction energy. The analysis focuses on identifying the most stable binding modes and the specific intermolecular forces involved. researchgate.net For a molecule like this compound interacting with a CNT, these forces would likely include π–π stacking between the benzamide's aromatic ring and the graphene surface, as well as hydrophobic and van der Waals interactions involving the cyclohexyl group. rsc.org

The output of a docking simulation is typically a "binding affinity" or "docking score," which is a theoretical estimation of the binding strength. malvernpanalytical.com This score is calculated based on a force field that approximates the total energy of the intermolecular interaction. acellera.com In a non-biological context, this value represents the strength of adsorption or surface binding rather than a biological response. rsc.org

The binding affinity is influenced by several types of non-covalent interactions:

Electrostatic Interactions: Arising from the distribution of partial charges on the atoms.

Van der Waals Forces: Including dispersion and repulsion forces between atoms in close contact.

Hydrogen Bonding: Where applicable, if the non-biological surface has hydrogen bond donor or acceptor capabilities.

Hydrophobic Interactions: The tendency of nonpolar groups, like the cyclohexyl ring, to be excluded from a polar environment and associate with a nonpolar surface. rsc.org

By comparing the predicted binding affinities of different this compound analogues, researchers can rank their potential for interacting with a specific material surface. A lower binding energy value typically indicates a more stable and favorable interaction. malvernpanalytical.com

Table 2: Illustrative Docking Results for this compound Analogues with a Non-Biological Target (e.g., Carbon Nanotube Surface) This table is a hypothetical representation of docking simulation results to illustrate the type of data generated.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | -7.2 | π–π stacking (benzene ring with CNT surface), Hydrophobic (cyclohexyl group) |

| Benzamide | -5.1 | π–π stacking (benzene ring with CNT surface) |

| N-phenylcyclohexanecarboxamide | -7.0 | π–π stacking (benzene ring with CNT surface), Hydrophobic (cyclohexyl group) |

| 4-tert-Butylbenzamide | -6.5 | π–π stacking (benzene ring with CNT surface), Hydrophobic (tert-butyl group) |

The data in such a table would allow for a structure-based analysis; for example, demonstrating the contribution of the cyclohexyl group to the binding affinity through enhanced hydrophobic interactions compared to a simpler analogue like benzamide. rsc.org These theoretical predictions provide valuable insights that can guide the design of molecules for specific material science applications.

Chemical Reactivity and Mechanistic Studies of 4 Cyclohexylbenzamide

Hydrolysis and Solvolysis Reactions of the Amide Linkage

The amide bond, while relatively stable, is susceptible to cleavage through hydrolysis and solvolysis under both acidic and basic conditions, yielding 4-cyclohexylbenzoic acid and ammonia (B1221849).

The rate of hydrolysis of benzamides is highly dependent on pH. researchgate.netnih.gov Like other amides, 4-Cyclohexylbenzamide is expected to exhibit a characteristic U-shaped pH-rate profile, where the reaction is slowest in the neutral pH range (approximately pH 6) and is accelerated by both acid and base catalysis. numberanalytics.comuregina.ca

Acid-Catalyzed Hydrolysis (pH < 5): In acidic media, the reaction rate is proportional to the hydrogen ion concentration. The mechanism typically involves the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a rate-determining nucleophilic attack by a water molecule on the protonated substrate. researchgate.netcdnsciencepub.comkhanacademy.org In more strongly acidic solutions, a second mechanism can become significant, involving a concerted proton transfer with the participation of two or more water molecules. researchgate.netcdnsciencepub.com Studies on benzamide (B126) itself have shown that the hydrolysis does not involve the formation of an N-protonated intermediate in most cases. cdnsciencepub.com

Base-Catalyzed Hydrolysis (pH > 8): In alkaline solutions, the rate is dependent on the hydroxide (B78521) ion concentration. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the neutral amide carbonyl carbon, forming a tetrahedral intermediate. uregina.cachemguide.co.uk Subsequent collapse of this intermediate and proton transfer steps lead to the formation of the carboxylate salt and ammonia. chemguide.co.uklibretexts.org For most secondary amides at moderate pH, the C-N bond cleavage step is considered rate-limiting or at least partially rate-determining. uregina.ca

A general representation of the pH-rate profile for amide hydrolysis is shown below.

| pH Range | Dominant Mechanism | Relative Rate |

|---|---|---|

| 0-2 | Acid-Catalyzed (H+ catalysis) | High |

| 3-5 | Acid-Catalyzed / Water Reaction | Moderate |

| 6-7 | Uncatalyzed Water Reaction | Low |

| 8-11 | Base-Catalyzed (OH- catalysis) | Moderate |

| 12-14 | Base-Catalyzed (OH- catalysis) | High |

The hydrolysis of the amide linkage in this compound is subject to catalysis by acids and bases.

Acid Catalysis: The reaction is catalyzed by strong acids like HCl and H₂SO₄. chemguide.co.ukcdnsciencepub.com The catalytic role of the acid is to protonate the carbonyl oxygen, making the carbonyl carbon a much stronger electrophile for attack by the weak nucleophile, water. khanacademy.org This is a form of general acid catalysis. researchgate.net

Base Catalysis: Strong bases, such as sodium hydroxide, catalyze hydrolysis by providing the highly nucleophilic hydroxide ion (OH⁻), which readily attacks the carbonyl carbon. chemguide.co.uklibretexts.org The reaction products in basic hydrolysis are the salt of the carboxylic acid (sodium 4-cyclohexylbenzoate) and ammonia. libretexts.org

Aromatic Electrophilic and Nucleophilic Substitution Reactions of the Benzamide Ring

The benzene (B151609) ring of this compound can undergo substitution reactions, with the regiochemical outcome determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu The reactivity and orientation are governed by the two substituents: the C4-cyclohexyl group and the C1-amide group.

Nucleophilic Aromatic Substitution (S_NAr): This type of reaction, where a nucleophile displaces a leaving group on the ring, is generally difficult for this compound. S_NAr reactions typically require the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. youtube.comwikipedia.orgmasterorganicchemistry.com Since this compound lacks these features, it is generally unreactive towards traditional S_NAr. However, directed S_NAr reactions have been developed where a coordinating group, such as an amide, can direct substitution to the ortho position even without strong activating groups, though this typically requires a leaving group like iodine at the ortho position. rsc.org

Reactions Involving the Cyclohexyl Moiety

The saturated cyclohexyl ring consists of unactivated C-H bonds, which can be made to react under specific catalytic conditions.

Oxidation: The aliphatic C-H bonds of the cyclohexyl ring are susceptible to oxidation. Research has shown that N-cyclohexyl amides can undergo highly site-selective C-H bond oxidation using hydrogen peroxide (H₂O₂) catalyzed by manganese complexes. nih.govacs.orgacs.orgwalisongo.ac.id The amide group acts as a directing group, influencing both the regioselectivity and stereoselectivity of the oxidation. For N-cyclohexylalkanamides, oxidation occurs preferentially at the C3 and C4 positions of the cyclohexane (B81311) ring to yield the corresponding ketones. walisongo.ac.id The selectivity is strongly influenced by torsional and stereoelectronic effects, with cis-isomers often showing different reactivity than trans-isomers. acs.orgacs.org This allows for the conversion of simple cyclohexyl amides into more complex, functionalized chiral building blocks. acs.orgwalisongo.ac.id

| Substrate | Catalyst System | Major Oxidation Site(s) | Key Finding |

|---|---|---|---|

| N-cyclohexylacetamide | (S,S)-Mn(TIPSmcp), H₂O₂, PivOH | C3 | Good yield and regioselectivity (K3/K4 = 12) with moderate enantioselectivity (63% ee). walisongo.ac.id |

| N-cyclohexylpivalamide | (S,S)-Mn(TIPSmcp), H₂O₂, PivOH | C3 | Excellent regioselectivity (K3/K4 = 45) and very good enantioselectivity (76% ee), showing the effect of a bulky acyl group. walisongo.ac.id |

| cis-4-tert-butyl-N-cyclohexylacetamide | Mn catalyst, H₂O₂ | C2/C6 | Demonstrates that torsional effects in cis-isomers can direct oxidation to different positions compared to unsubstituted analogs. acs.orgacs.org |

Reduction: The cyclohexyl ring is a fully saturated aliphatic system and is therefore resistant to reduction under standard catalytic hydrogenation conditions. numberanalytics.com While the aromatic benzene ring can be reduced to a cyclohexane ring, this requires harsh conditions of high pressure and temperature with specific catalysts (e.g., Ni, Pt, Pd). jove.comjove.comlumenlearning.com The existing cyclohexyl ring in this compound would remain unchanged under such conditions.

Beyond oxidation, the C-H bonds of the cyclohexyl ring can be functionalized through various transition-metal-catalyzed reactions. The amide group often plays a crucial role as a directing group in these transformations. acs.orgsigmaaldrich.com

C-H Amidation: Direct C-H amidation of cyclohexane can be achieved using amides in the presence of a copper catalyst (e.g., Cu(acac)₂) and an oxidant like di-tert-butyl peroxide. beilstein-journals.org This reaction provides a direct route to synthesize N-cyclohexyl amides from cyclohexane itself, highlighting the feasibility of activating these C-H bonds for C-N bond formation.

Carbene Insertion: Iron-catalyzed carbene-transfer reactions can functionalize the C-H bonds of cyclohexane. mdpi.com Using a diazo compound as a carbene precursor and an iron-porphyrin catalyst, C-H insertion occurs smoothly to form a new C-C bond on the cyclohexane ring. mdpi.com

Alkylation and Arylation: Palladium-catalyzed reactions, often guided by a directing group, can achieve arylation of sp³ C-H bonds. acs.org While specific examples on this compound are not prevalent, the general methodology for amide-directed C-H functionalization of saturated rings is well-established, suggesting that the cyclohexyl moiety could be a target for such C-C bond-forming reactions. acs.org

Photochemical Transformations of this compound

Specific photochemical studies on this compound are not widely reported. However, the photochemistry of benzanilides and related N-arylbenzamides has been investigated, offering insights into potential transformations. rug.nlresearchgate.netacs.org The most common photochemical reaction for this class of compounds is the Photo-Fries rearrangement . rug.nlconicet.gov.arslideshare.net

The Photo-Fries rearrangement involves the homolytic cleavage of the amide C-N bond upon irradiation with UV light. rug.nlslideshare.net This process generates a radical pair, consisting of a benzoyl radical and a cyclohexylaminyl radical, which are held within a solvent cage. rug.nl Subsequent recombination of these radicals can occur at the ortho and para positions of the amino group, leading to the formation of aminobenzophenone derivatives. rug.nlconicet.gov.ar

For this compound, the expected major photoproducts from a Photo-Fries rearrangement would be 2-amino-5-cyclohexylbenzophenone and 4-amino-cyclohexylbenzophenone. The reaction is initiated by the excitation of the molecule to its singlet excited state. rug.nl

Key Mechanistic Steps:

Excitation: The this compound molecule absorbs UV light, promoting it to an excited singlet state.

Homolytic Cleavage: The excited molecule undergoes cleavage of the C-N amide bond, forming a geminate radical pair (benzoyl radical and cyclohexylaminyl radical) within the solvent cage. rug.nl

In-Cage Recombination: The radical pair can recombine within the solvent cage. Migration of the benzoyl radical to the ortho position of the cyclohexylamino group, followed by tautomerization, yields 2-amino-5-cyclohexylbenzophenone. rug.nlslideshare.net

Radical Escape: The radicals can also diffuse out of the solvent cage. The escaped cyclohexylaminyl radical can abstract a hydrogen atom from the solvent to form cyclohexylamine (B46788). rug.nl

The distribution of products is influenced by factors such as the solvent and the presence of substituents on the aromatic rings. rug.nlconicet.gov.ar Studies on other para-substituted benzanilides have shown that the reaction solvent and the electronic nature of the substituents can affect the product distribution and reaction rates. rug.nl For instance, the use of micellar solutions can induce regioselectivity in the photo-Fries rearrangement of related aryl acetamides. conicet.gov.ar

Besides the photo-Fries rearrangement, other photochemical reactions are possible for benzamides, including photocatalytic modifications at the N-alkyl group, such as intramolecular cyclization. rsc.orgrsc.org However, given the structure of this compound, the photo-Fries rearrangement is the most anticipated photochemical transformation.

Complexation and Coordination Chemistry with Metal Centers

The coordination chemistry of this compound has not been specifically detailed, but the behavior of benzamide and its derivatives as ligands provides a strong basis for predicting its interactions with metal centers. arkat-usa.orgup.ac.zamdpi.com Benzamides typically act as monodentate or bidentate ligands, coordinating to metal ions through the carbonyl oxygen and/or the amide nitrogen.

Coordination primarily occurs through the carbonyl oxygen atom, which is the most common mode for simple amides. up.ac.zascientists.uz This is due to the higher electronegativity of the oxygen atom. Infrared (IR) spectroscopy is a key tool for determining the coordination mode. A shift of the C=O stretching vibration to a lower frequency (wavenumber) in the IR spectrum of the metal complex compared to the free ligand is indicative of coordination through the carbonyl oxygen. scientists.uz Conversely, a shift in the N-H stretching vibrations can suggest involvement of the amide nitrogen in coordination or hydrogen bonding. arkat-usa.org

Studies on various benzamide derivatives with transition metals like copper(II), nickel(II), zinc(II), and manganese(II) have shown the formation of stable complexes with diverse coordination geometries, including octahedral and tetrahedral structures. arkat-usa.orgup.ac.za For example, the combination of benzamide with various copper(II) salts resulted in complexes where the amide oxygen and the nitrogen of a pyridine (B92270) or amino group chelate to the metal center. mdpi.com

In the case of this compound, it is expected to act as a monodentate ligand, coordinating to a metal center via the carbonyl oxygen atom. The bulky cyclohexyl group might sterically influence the packing of the complexes in the solid state but is unlikely to participate directly in coordination.

The formation of metal complexes can lead to interesting structural motifs, such as one-dimensional coordination polymers or discrete molecular complexes, depending on the metal ion, the counter-anion, and the reaction conditions. up.ac.za For instance, benzamide has been shown to form a one-dimensional coordination polymer with copper(II) bromide and a discrete tetrahedral complex with zinc(II) chloride. up.ac.za

Below is a table summarizing the expected coordination behavior based on studies of analogous compounds.

| Metal Ion | Expected Coordination Mode | Potential Complex Geometry | Supporting Evidence from Analogues |

| Cu(II) | Monodentate via carbonyl oxygen | Square pyramidal or distorted octahedral | Forms complexes and coordination polymers with various benzamides, often involving chelation if a second donor site is present. mdpi.comrsc.org |

| Zn(II) | Monodentate via carbonyl oxygen | Tetrahedral | Forms tetrahedral complexes with benzamide ligands. arkat-usa.orgup.ac.za IR data shows coordination through the carbonyl oxygen. scientists.uz |

| Ni(II) | Monodentate via carbonyl oxygen | Octahedral or tetrahedral | Can coordinate through either amide oxygen or nitrogen depending on the specific ligand structure. arkat-usa.org |

| Mn(II) | Monodentate via carbonyl oxygen | Octahedral | Forms octahedral complexes with benzamide-derived ligands. arkat-usa.org |

These potential interactions highlight the versatility of the benzamide functional group in coordination chemistry, suggesting that this compound could be a valuable ligand for the synthesis of new metal-organic complexes with potentially interesting structural and chemical properties.

Advanced Chemical and Materials Science Applications of 4 Cyclohexylbenzamide

Role as a Synthetic Intermediate in Organic Synthesis

The utility of 4-cyclohexylbenzamide as a synthetic intermediate is well-established, providing a foundation for the construction of more complex and functionally rich molecules.

This compound and its derivatives are frequently employed as starting materials or key intermediates in the synthesis of advanced chemical scaffolds. These scaffolds form the core structures of a wide range of biologically active compounds and functional materials. For instance, N-substituted benzamides are recognized as important intermediates in the synthesis of various therapeutic agents. researchgate.net The benzamide (B126) moiety itself is a fundamental motif in many natural products and drugs. kit.edu

The synthesis of various bioactive compounds often relies on the modification of core structures like this compound. u-tokyo.ac.jp For example, derivatives of cyclohexylbenzamide have been explored as potent inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). acs.orgnih.gov The synthesis of these inhibitors often involves multi-step reaction sequences where the cyclohexylbenzamide core is strategically functionalized.

Furthermore, the amino-functionalized derivative, 4-amino-N-cyclohexylbenzamide, serves as a valuable precursor for creating even more elaborate molecules. nih.gov This is exemplified by its use in the synthesis of bis( kit.eduCurrent time information in Bangalore, IN.nih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which have been investigated for their potential as anticancer agents. tandfonline.com The synthesis of these complex heterocyclic systems often begins with the modification of the amino group on the 4-amino-N-cyclohexylbenzamide scaffold.

The general synthetic route to N-cyclohexylbenzamide itself typically involves the reaction of benzoyl chloride with cyclohexylamine (B46788). researchgate.netnih.gov Variations of this reaction, using substituted benzoyl chlorides or cyclohexylamines, allow for the creation of a diverse library of N-cyclohexylbenzamide derivatives, each with the potential to serve as a unique building block for novel chemical entities.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. wikipedia.org These reactions are highly valued for their efficiency and atom economy. organic-chemistry.org While direct evidence of this compound's participation in well-known named MCRs is not extensively documented in the provided results, its structural components—an amide and a cyclohexyl ring—are common features in substrates for such reactions. For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR) utilizes aminoazines, aldehydes, and isocyanides to produce complex heterocyclic structures. csic.es The isocyanide component, in particular, is a key reactive species in many MCRs, including the Ugi and Passerini reactions. wikipedia.org The synthesis of various bioactive compounds has been achieved through MCRs, highlighting their importance in medicinal chemistry. azom.com

The development of selective multiple MCRs allows for the controlled synthesis of diverse molecular scaffolds. csic.es The principles of MCRs are often applied to rapidly generate libraries of compounds for drug discovery and other applications. wikipedia.org

Potential in Polymer and Material Science

The distinct structural characteristics of this compound also lend themselves to applications in the field of polymer and material science, where it can be incorporated as a monomer or used to influence the self-assembly of materials.

Polymers can be broadly classified as homopolymers, consisting of a single repeating monomer unit, or copolymers, which are formed from two or more different monomers. aits-tpt.edu.in The synthesis of polymers can be achieved through various methods, including addition polymerization and condensation polymerization. aits-tpt.edu.in While the direct use of this compound as a primary monomer in large-scale commercial polymers is not widely reported, its derivatives hold potential for creating specialized polymers with unique properties. For instance, the synthesis of degradable and chemically recyclable polymers has been achieved using 4,4-disubstituted five-membered cyclic ketene (B1206846) hemiacetal ester (CKHE) monomers. nih.gov

The functional groups within this compound, namely the amide linkage and the aromatic and aliphatic rings, could be modified to create monomers suitable for various polymerization techniques. For example, the introduction of vinyl groups could enable its participation in free-radical polymerization. symeres.com Nitroxide-mediated radical polymerization (NMP) is a controlled polymerization technique that allows for the synthesis of well-defined block copolymers. sigmaaldrich.com The development of custom monomers is a key aspect of creating polymers with specific functional properties. symeres.com

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org These interactions drive the process of molecular self-assembly, leading to the formation of well-organized, higher-order structures. wikipedia.orgthno.org

The structure of N-cyclohexylbenzamide, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is conducive to forming supramolecular structures. nih.gov X-ray crystallography studies have shown that in the solid state, N-cyclohexylbenzamide molecules can form chains through intermolecular N-H···O hydrogen bonds. researchgate.netnih.gov These chains can be further organized into layers through C-H···π interactions. researchgate.net Similarly, the crystal structure of 4-chloro-N-cyclohexylbenzamide reveals that intermolecular N—H⋯O hydrogen bonds link the molecules into one-dimensional chains. researchgate.net

The ability to form such organized assemblies is a key aspect of supramolecular chemistry and is essential for the development of functional materials. mdpi.comnii.ac.jp The self-assembly of molecules can lead to the formation of complex architectures like helicates and other structures with potential applications in materials science. wikipedia.org The principles of self-assembly are also fundamental to many biological processes. thno.org

Applications in Analytical Chemistry

In analytical chemistry, compounds can be used as standards, reagents, or as probes to study chemical and biological systems. While specific, widespread applications of this compound as a standard analytical reagent are not prominently featured, its derivatives have potential as chemical probes.

A chemical probe is a small molecule used to study the function of proteins and biological pathways. caymanchem.com The development of selective probes is crucial for understanding complex biological systems. For instance, a derivative of cyclohexylbenzamide, BAY-390, has been identified as a selective chemical probe for the transient receptor potential ankyrin 1 (TRPA1) antagonist. nih.gov Chemical probes are often used in conjunction with inactive analogs to ensure that the observed biological effects are specific to the target. chemicalprobes.org The characterization of such probes often involves techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm their structure and purity. nih.gov

The synthesis of potential biochemical probes is an active area of research. smolecule.com For example, benzamide derivatives are being investigated for their potential to interact with specific enzymes and receptors. The development of these probes often involves synthesizing a series of related compounds to optimize their potency and selectivity.

Use as a Chromatographic Standard

A systematic investigation into the gas chromatographic retention indices of a series of 20 N-methyl-N-substituted benzamides was conducted on various capillary columns (DB-1, DB-5, and DB-WAX). beilstein-journals.orgbeilstein-journals.org This research determined the retention indices under both isothermal and temperature-programmed conditions, providing precise data that can be used to identify these compounds in complex mixtures. beilstein-journals.org The study found that the best resolution for structural isomers was achieved using a DB-1 capillary column. beilstein-journals.org Such data is crucial for quality control and research, allowing laboratories to use these compounds as in-house standards for method development and validation.

Similarly, reversed-phase liquid chromatography has been employed to study the aqueous solution conformation of substituted benzamides. beilstein-journals.org These structure-retention relationship studies provide valuable insights into how the chemical structure affects its behavior during chromatographic separation, a critical aspect for its application as a standard. beilstein-journals.org The data from these studies, including retention times and capacity factors under specific conditions, form the basis for the use of this compound and its analogs as reference points in chromatographic analyses.

The table below summarizes the conditions used in the gas chromatographic study of N-substituted benzamides, illustrating the type of data required to qualify a compound as a chromatographic standard.

| Column Type | Active Phase | Temperature Program | Retention Index (I) Precision | Reference |

| Capillary | DB-1 | Isothermal & Temperature Programmed | < 0.6 i.u. | beilstein-journals.orgbeilstein-journals.org |

| Capillary | DB-5 | Isothermal & Temperature Programmed | < 0.6 i.u. | beilstein-journals.orgbeilstein-journals.org |

| Capillary | DB-WAX | Isothermal & Temperature Programmed | < 0.6 i.u. | beilstein-journals.orgbeilstein-journals.org |

Reagent in Chemical Sensing or Detection Systems

A significant application of a this compound derivative is in the field of medical imaging, specifically as a reagent in a sophisticated chemical detection system. The derivative, N-benzyl-4-chloro-N-cyclohexylbenzamide , also known as FPS-ZM1 , is a potent inhibitor of the Receptor for Advanced Glycation End products (RAGE). acs.orgnih.gov The overexpression of RAGE is linked to the progression of Alzheimer's disease (AD), making it a key target for early diagnosis. acs.org

To function as a detection agent, FPS-ZM1 is radiolabeled with carbon-11 (B1219553) to create [¹¹C]FPS-ZM1 . This radiotracer is used in Positron Emission Tomography (PET), a powerful non-invasive imaging technique that allows for the real-time visualization and quantification of biochemical processes in the brain. acs.orgnih.gov The [¹¹C]FPS-ZM1 molecule selectively binds to RAGE receptors, and the emitted positrons can be detected by a PET scanner. acs.orgwikipedia.org This enables researchers and clinicians to map the distribution and density of RAGE in the brain, potentially allowing for the detection of Alzheimer's disease pathology even before the formation of amyloid-β (Aβ) plaques, a hallmark of the disease. acs.orgacs.org

The development of [¹¹C]FPS-ZM1 involved optimizing the radiochemical synthesis to ensure a viable yield and purity for clinical research. acs.org This application showcases a highly advanced use of a this compound derivative as a critical reagent in a cutting-edge diagnostic system.

| Property | Description | Reference |

| Compound | [¹¹C]FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide, radiolabeled) | acs.org |

| Target | Receptor for Advanced Glycation End products (RAGE) | nih.govacs.org |

| Detection System | Positron Emission Tomography (PET) Imaging | wikipedia.org |

| Application | Early diagnosis and research of Alzheimer's disease | acs.org |

| Affinity (Ki) | 25 ± 5 nM for RAGE | nih.gov |

| Radiochemical Yield | 9.5% (decay-corrected isolated) | acs.org |

Catalytic Roles or Ligand Function

Organocatalysis Involving this compound Derivatives

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a powerful tool for asymmetric synthesis. mdpi.comresearchgate.net Chiral amides, particularly those derived from amino acids or possessing inherent chirality, have emerged as effective organocatalysts. researchgate.net They typically function through non-covalent interactions, such as hydrogen bonding, to activate substrates and control the stereochemical outcome of a reaction.

While specific examples of this compound itself acting as an organocatalyst are not prominent in the literature, its structural motif is relevant to the design of such catalysts. For a benzamide derivative to function as a chiral organocatalyst, it would need to possess a chiral center. The synthesis of axially chiral benzamides has been achieved using bifunctional organocatalysts, demonstrating that the benzamide scaffold can be a component of a stereochemically rich environment suitable for catalysis. beilstein-journals.orgacs.org These bifunctional catalysts often use a combination of a hydrogen-bond donor (like a urea (B33335) or amide group) and a Lewis basic site (like a tertiary amine) to organize substrates in the transition state. acs.org

A hypothetical chiral this compound derivative could, for instance, be designed to participate in reactions such as asymmetric Michael additions or aldol (B89426) reactions. researchgate.netrsc.org The amide N-H group could act as a hydrogen-bond donor to activate an electrophile, while a chiral backbone would control the facial selectivity of the nucleophilic attack. The development of organocatalysts based on the this compound framework represents an area of potential research, building upon the established principles of asymmetric organocatalysis. nih.gov

Ligand Design for Transition Metal Catalysis

The design of chiral ligands is central to transition-metal-catalyzed asymmetric synthesis. sigmaaldrich.commdpi.com The N-cyclohexylbenzamide structure can serve as a building block in the synthesis of more complex ligands that coordinate with metal centers to create highly selective and active catalysts. The amide functionality can influence the electronic properties of the ligand and participate in secondary interactions, while the cyclohexyl and benzyl (B1604629) groups provide steric bulk that can be crucial for inducing enantioselectivity. researchgate.net

Research has shown the importance of ligands in reactions involving benzamides. For example, in the copper-catalyzed amidation of cyclohexane (B81311) with benzamide to produce N-cyclohexylbenzamide, the choice of ligand (e.g., phenanthroline) was critical to achieving nearly quantitative yields. nih.gov This highlights the synergistic relationship between the metal, the ligand, and the benzamide substrate/product.